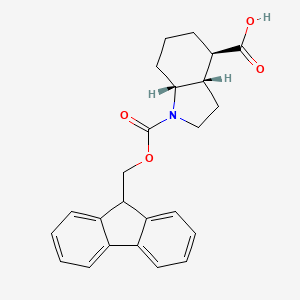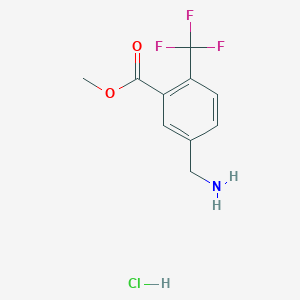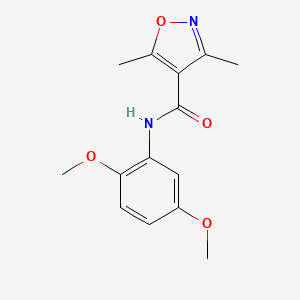
1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide” is a chemical compound with the molecular formula C18H17NO2S2 and a molecular weight of 343.46. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
- Structural Analysis and Supramolecular Assembly : The structural properties of various methanesulfonamide derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, have been extensively analyzed. These studies reveal insights into the molecular geometry, intermolecular interactions, and supramolecular assembly of these compounds. In particular, the nature of intermolecular interactions has been analyzed through Hirshfeld surfaces and 2D fingerprint plots. The structural analysis also delves into the crystallographic data, providing a deeper understanding of the molecular conformations and geometries involved (Dey et al., 2015).
Chemical Synthesis and Modifications
- Vicarious Nucleophilic Substitutions : The compound 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, related to the core structure of interest, has been shown to participate in vicarious nucleophilic substitution reactions, highlighting the potential for chemical modification and the creation of derivatives. This reaction is significant as it offers a method to introduce various functional groups into the aromatic system, which could be essential for further chemical transformations or for modifying the compound's properties (Lemek et al., 2008).
Molecular Characterization and Synthesis Techniques
- Characterization and Synthesis : N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized and characterized using various analytical techniques such as IR, 1H and 13C NMR, Mass spectra, and elemental analysis. This indicates the compound's significance in chemical synthesis and its potential application in various fields of scientific research. The thorough characterization provides a comprehensive understanding of the compound's structure and properties (Durgadas et al., 2012).
Chemical Properties and Reactivity
- Electrophilic Properties : Research on N,N-dichlorophenylmethanesulfonamide, a similar compound, has led to the discovery of new representatives of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This highlights the compound's reactivity and potential utility in synthetic organic chemistry. The electrophilic properties of these compounds can be crucial for various chemical reactions, providing pathways for the synthesis of complex molecules (Aizina et al., 2012).
Propiedades
IUPAC Name |
1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,14-15-6-2-1-3-7-15)19-12-16-8-4-5-9-18(16)17-10-11-22-13-17/h1-11,13,19H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJTWZBZICGDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)



![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)


![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)
